

# Developing covalent irreversible inhibitors from 7H-pyrrolo[2,3-d]pyrimidine scaffold

**Author:** BenchChem Technical Support Team. **Date:** January 2026

| Compound of Interest |                                               |
|----------------------|-----------------------------------------------|
| Compound Name:       | 7H-Pyrrolo[2,3-D]pyrimidine-4-carboxylic acid |
| Cat. No.:            | B1442997                                      |

[Get Quote](#)

## Application Notes and Protocols

Topic: Developing Covalent Irreversible Inhibitors from the 7H-Pyrrolo[2,3-d]pyrimidine Scaffold

Audience: Researchers, scientists, and drug development professionals.

## Introduction: The Synergy of a Privileged Scaffold and a Potent Mechanism

The 7H-pyrrolo[2,3-d]pyrimidine core, often referred to as 7-deazapurine, stands as a "privileged scaffold" in medicinal chemistry.<sup>[1][2]</sup> Its structural resemblance to adenine allows it to effectively mimic the natural ligand ATP, making it an ideal starting point for designing potent inhibitors of various kinases, which are crucial regulators of cellular processes.<sup>[3][4]</sup> When this scaffold is combined with the strategy of covalent irreversible inhibition, it gives rise to exceptionally potent and selective therapeutic candidates.

Covalent inhibitors function through a two-step mechanism: an initial, reversible binding event (governed by the inhibition constant,  $K_i$ ) is followed by the formation of a stable, covalent bond between an electrophilic "warhead" on the inhibitor and a nucleophilic amino acid residue on the target protein (governed by the rate of inactivation,  $K_{inact}$ ).<sup>[5][6]</sup> This approach can lead to prolonged target engagement, decoupling the inhibitor's pharmacodynamics from its pharmacokinetics, and enabling the targeting of proteins with shallow binding pockets.<sup>[7][8]</sup>

This guide provides a comprehensive overview of the design, synthesis, and characterization of covalent irreversible inhibitors based on the 7H-pyrrolo[2,3-d]pyrimidine scaffold. It offers field-proven insights and detailed, self-validating protocols to empower researchers in this exciting area of drug discovery.

## Part 1: Design and Synthesis Strategy

The rational design of a covalent inhibitor from the 7H-pyrrolo[2,3-d]pyrimidine scaffold involves two key components: the core for target recognition and the electrophilic warhead for covalent bond formation.

### 1.1. The Core Scaffold: Achieving Affinity and Selectivity

The 7H-pyrrolo[2,3-d]pyrimidine core provides the foundation for affinity and selectivity. Its versatility allows for substitutions at multiple positions to optimize interactions within the target's ATP-binding site. Common synthetic strategies like the Buchwald-Hartwig amination and Suzuki-Miyaura cross-coupling are instrumental in building a diverse library of candidates.[\[9\]](#) [\[10\]](#)[\[11\]](#) For instance, these reactions are frequently employed to modify the C4 and C6 positions of the pyrimidine ring, respectively.

### 1.2. The Warhead: Ensuring Covalent Modification

The choice of the electrophilic warhead is critical. It must be reactive enough to form a bond with the target nucleophile (most commonly a cysteine residue) but stable enough to avoid off-target reactions.[\[12\]](#) Acrylamides are the most prevalent warheads in clinically approved covalent kinase inhibitors due to their relatively low intrinsic reactivity and preference for 'soft' nucleophiles like the thiol group of cysteine.[\[12\]](#)[\[13\]](#)

The general workflow for designing and synthesizing these inhibitors is outlined below.

[Click to download full resolution via product page](#)**Figure 1:** General workflow for the design and synthesis of covalent inhibitors.

# Protocol 1: Synthesis via Buchwald-Hartwig Amination and Amide Coupling

This protocol provides a general method for synthesizing a 4-amino-substituted 7H-pyrrolo[2,3-d]pyrimidine equipped with an acrylamide warhead.

## Step 1: Buchwald-Hartwig Amination of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine[9]

- **Reaction Setup:** In a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), combine the palladium precatalyst (e.g.,  $\text{Pd}_2(\text{dba})_3$ , 2-5 mol%), a suitable phosphine ligand (e.g., XPhos, 4-10 mol%), and a base (e.g.,  $\text{NaOtBu}$ , 1.5-2.0 equiv).
- **Addition of Reagents:** Add 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 equiv) and the desired primary amine containing a linker for the warhead (e.g., a piperazine or aniline with a protected amine, 1.1-1.5 equiv).
- **Solvent and Heating:** Add anhydrous solvent (e.g., toluene or dioxane, 5-10 mL). Seal the vessel and heat the mixture to 80-110 °C with vigorous stirring.
- **Monitoring and Work-up:** Monitor the reaction progress by TLC or LC-MS. Upon completion (typically 12-24 hours), cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and filter through celite. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- **Purification:** Purify the crude product by silica gel column chromatography to obtain the 4-(amino)-7H-pyrrolo[2,3-d]pyrimidine intermediate.

## Step 2: Acrylamide Warhead Installation

- **Deprotection (if necessary):** If the amine on the linker is protected, perform the appropriate deprotection step (e.g., TFA for a Boc group).
- **Amide Coupling:** Dissolve the deprotected intermediate (1.0 equiv) in an anhydrous aprotic solvent (e.g., DCM or DMF). Add a non-nucleophilic base (e.g., DIPEA, 2-3 equiv).
- **Acryloyl Chloride Addition:** Cool the solution to 0 °C in an ice bath. Slowly add acryloyl chloride (1.1 equiv) dropwise.

- Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
- Work-up and Purification: Quench the reaction with saturated aqueous  $\text{NaHCO}_3$ . Extract the product with an organic solvent. Wash the combined organic layers with water and brine, dry, and concentrate. Purify the final covalent inhibitor by column chromatography or preparative HPLC.

## Part 2: Biochemical Characterization

Once synthesized, the inhibitor's potency and mechanism must be rigorously characterized. For covalent inhibitors, a single  $\text{IC}_{50}$  value is insufficient as it is time-dependent.<sup>[14][15]</sup> It is crucial to determine both the initial binding affinity ( $K_i$ ) and the rate of covalent modification ( $K_{\text{inact}}$ ).

## Confirmation of Covalent Binding: Intact Protein Mass Spectrometry

The most direct method to confirm a covalent mechanism is to observe the formation of the protein-inhibitor adduct using mass spectrometry.<sup>[16][17]</sup>

### Protocol 2: Intact Protein LC-MS Analysis

- Incubation: Incubate the purified target protein (e.g., 1-5  $\mu\text{M}$ ) with a molar excess of the covalent inhibitor (e.g., 10-fold) in an MS-compatible buffer (e.g., ammonium bicarbonate) for a defined period (e.g., 1-2 hours) at room temperature. Include a vehicle control (e.g., DMSO).
- Desalting: Remove excess, unbound inhibitor using a desalting column (e.g., C4 ZipTip) or buffer exchange spin column.
- LC-MS Analysis: Analyze the samples by liquid chromatography-mass spectrometry (LC-MS), typically using a reversed-phase column coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).<sup>[4][18]</sup>
- Data Analysis: Deconvolute the resulting mass spectra. A mass increase in the inhibitor-treated sample corresponding to the molecular weight of the inhibitor confirms the formation

of a 1:1 covalent adduct.[18]



[Click to download full resolution via product page](#)

**Figure 2:** Workflow for confirming covalent binding via intact protein mass spectrometry.

## Determining Kinetic Parameters: The Time-Dependent IC<sub>50</sub> Assay

This assay is essential for determining the kinetic parameters  $K_i$  and  $k_{inact.}$ [14] It involves measuring IC<sub>50</sub> values at multiple pre-incubation time points. As the covalent bond forms over time, the apparent potency increases, resulting in a leftward shift of the IC<sub>50</sub> curve.[18]

### Protocol 3: Time-Dependent IC<sub>50</sub> Assay

- Reagent Preparation: Prepare serial dilutions of the inhibitor. Prepare the enzyme and substrate solutions in the appropriate assay buffer.
- Pre-incubation: In a multi-well plate, add the enzyme to wells containing different concentrations of the inhibitor (or vehicle). Allow this pre-incubation to proceed for various lengths of time (e.g., 0, 15, 30, 60, 120 minutes) at a controlled temperature.
- Initiate Reaction: At the end of each pre-incubation period, initiate the enzymatic reaction by adding the substrate.
- Measure Activity: Measure the reaction progress (e.g., by monitoring fluorescence or absorbance) over a short period where the uninhibited control reaction is linear.
- Data Analysis:

- For each pre-incubation time point, plot the enzyme activity against the inhibitor concentration and fit the data to a standard four-parameter logistic equation to determine the  $IC_{50}$  value.
- Plot the observed rate constant ( $k_{oes}$ ) against the inhibitor concentration. The  $k_{oes}$  can be derived from the  $IC_{50}$  shift over time.
- Fit the resulting data to the equation:  $k_{oes} = k_{inact} * [I] / (K_i + [I])$ . This allows for the determination of both  $k_{inact}$  and  $K_i$ .<sup>[15]</sup>

| Parameter       | Description                                                                                                     | Importance                                                                                                                                                         |
|-----------------|-----------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| $IC_{50}(t)$    | The concentration of inhibitor required to reduce enzyme activity by 50% at a specific pre-incubation time (t). | Demonstrates time-dependency; a decreasing $IC_{50}$ over time is a hallmark of irreversible inhibition. <sup>[18]</sup>                                           |
| $K_i$           | Inhibition constant; a measure of the initial non-covalent binding affinity.                                    | A lower $K_i$ indicates tighter initial binding, which is crucial for selectivity and bringing the warhead into proximity with the target residue. <sup>[15]</sup> |
| $k_{inact}$     | Maximum rate of inactivation at saturating inhibitor concentrations.                                            | Reflects the intrinsic chemical reactivity of the warhead once the inhibitor is bound to the target. <sup>[15]</sup>                                               |
| $k_{inact}/K_i$ | Second-order rate constant; the efficiency of covalent modification.                                            | The most important parameter for comparing the overall potency of different irreversible inhibitors. <sup>[15]</sup>                                               |

## Part 3: Cellular Characterization

Demonstrating that an inhibitor works on a purified enzyme is only the first step. It is critical to confirm its activity in a complex biological environment.

## Cellular Target Engagement

Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify that the inhibitor binds to its intended target in intact cells.[\[19\]](#) The principle is that ligand binding stabilizes a protein, increasing its melting temperature.

## Protocol 4: CETSA with Western Blot Readout

- Cell Treatment: Culture the appropriate cell line to 70-80% confluence. Treat the cells with the inhibitor at various concentrations (and a vehicle control) for a set time (e.g., 1-2 hours) at 37°C.
- Heat Challenge: Harvest the cells, wash, and resuspend in a buffer (e.g., PBS with protease inhibitors). Aliquot the cell suspension and heat the different aliquots to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by immediate cooling.
- Lysis and Fractionation: Lyse the cells (e.g., via freeze-thaw cycles). Centrifuge at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
- Western Blot Analysis: Collect the supernatant containing the soluble proteins. Quantify the protein concentration to ensure equal loading. Analyze the samples by SDS-PAGE and Western blot using a primary antibody specific for the target protein.[\[19\]](#)[\[20\]](#)
- Data Analysis: Quantify the band intensities. A positive result is indicated by a shift in the melting curve, where more target protein remains in the soluble fraction at higher temperatures in the inhibitor-treated samples compared to the control.[\[19\]](#)

## Inhibition of Downstream Signaling

The ultimate validation of an inhibitor's efficacy is its ability to modulate the signaling pathway controlled by the target protein. This is typically assessed by measuring the phosphorylation status of a known downstream substrate via Western blot.

## Protocol 5: Assessing Downstream Pathway Inhibition

- Cell Culture and Treatment: Plate cells and allow them to adhere or grow to the desired density. Starve the cells (if necessary to reduce basal signaling) and then pre-treat with various concentrations of the inhibitor for 1-2 hours.

- Pathway Stimulation: Stimulate the signaling pathway with the appropriate agonist (e.g., a growth factor or cytokine). For example, use IL-4 to stimulate the STAT6 pathway.
- Cell Lysis: After a short stimulation period (e.g., 15-30 minutes), wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.
- Western Blot Analysis: Perform a Western blot as described previously. Use a primary antibody that specifically recognizes the phosphorylated form of the downstream substrate (e.g., anti-phospho-STAT6) and another antibody for the total amount of the substrate protein as a loading control.
- Data Analysis: Quantify the phosphorylated protein signal relative to the total protein signal. A potent inhibitor will show a dose-dependent decrease in the phosphorylation of the downstream target.

## Part 4: Case Studies - Targeting Kinases with 7H-Pyrrolo[2,3-d]pyrimidine Covalent Inhibitors

The versatility of this scaffold is demonstrated by its successful application in developing inhibitors for diverse kinase targets.

### Case Study 1: Focal Adhesion Kinase (FAK)

FAK is a non-receptor tyrosine kinase that plays a key role in integrin-mediated signaling, regulating cell migration, proliferation, and survival.[\[13\]](#)[\[21\]](#) Overexpression of FAK is linked to cancer progression and metastasis.[\[22\]](#) Upon integrin engagement, FAK autophosphorylates at Tyr397, creating a docking site for Src family kinases. The FAK/Src complex then phosphorylates downstream targets like p130Cas, promoting cell motility.[\[12\]](#)[\[23\]](#)

[Click to download full resolution via product page](#)**Figure 3:** Simplified FAK signaling pathway.

## Case Study 2: Interleukin-2-inducible T-cell Kinase (Itk)

Itk is a Tec family kinase crucial for T-cell receptor (TCR) signaling.[\[24\]](#) Following TCR activation, Itk is recruited to the plasma membrane where it phosphorylates and activates phospholipase C-gamma 1 (PLC- $\gamma$ 1).[\[25\]](#)[\[26\]](#) This leads to calcium mobilization and the activation of downstream transcription factors, driving T-cell activation and differentiation. Covalent inhibitors based on the 7H-pyrrolo[2,3-d]pyrimidine scaffold have been developed as potent and selective Itk inhibitors for autoimmune diseases.

## Case Study 3: Hematopoietic Progenitor Kinase 1 (HPK1)

HPK1 is a negative regulator of TCR signaling.[\[5\]](#) Upon TCR activation, HPK1 phosphorylates the adaptor protein SLP-76, which leads to the recruitment of 14-3-3 proteins.[\[27\]](#) This disrupts the SLP-76 signalosome, dampening the T-cell response.[\[28\]](#) Inhibiting HPK1 with covalent molecules can therefore enhance T-cell activation, making it an attractive target for cancer immunotherapy.[\[2\]](#)

[Click to download full resolution via product page](#)

**Figure 4:** HPK1 negative regulation of TCR signaling.

## Case Study 4: Signal Transducer and Activator of Transcription 6 (STAT6)

STAT6 is a key transcription factor in the signaling pathway of interleukin-4 (IL-4).[\[29\]](#) Upon IL-4 binding to its receptor, STAT6 is phosphorylated, dimerizes, and translocates to the nucleus to regulate gene expression, promoting Th2 cell differentiation.[\[1\]\[7\]](#) 7H-pyrrolo[2,3-d]pyrimidine derivatives have been identified as potent STAT6 inhibitors, with potential applications in treating allergic and asthmatic conditions.[\[30\]](#)

| Target | Downstream Substrate (for Western Blot) | Therapeutic Area    | Representative Inhibitor IC <sub>50</sub>       |
|--------|-----------------------------------------|---------------------|-------------------------------------------------|
| FAK    | Phospho-FAK (Y397),<br>Phospho-p130Cas  | Oncology            | Low nanomolar <a href="#">[31]</a>              |
| Itk    | Phospho-PLC-γ1<br>(Y783)                | Autoimmune Diseases | Potent activity reported <a href="#">[21]</a>   |
| HPK1   | Phospho-SLP-76<br>(S376)                | Immuno-oncology     | 3.5 nM <a href="#">[28]</a>                     |
| STAT6  | Phospho-STAT6<br>(Y641)                 | Allergy & Asthma    | Potent inhibition reported <a href="#">[30]</a> |

## Conclusion

The 7H-pyrrolo[2,3-d]pyrimidine scaffold provides a robust and versatile platform for the development of covalent irreversible inhibitors. By combining rational design of the core structure for affinity and selectivity with the strategic placement of a suitable electrophilic warhead, researchers can create highly potent molecules with durable target engagement. The comprehensive biochemical and cellular protocols outlined in this guide offer a clear roadmap for characterizing these inhibitors, from initial synthesis to validation in a cellular context. This powerful combination of a privileged scaffold and a targeted covalent mechanism will continue to be a fruitful area for the discovery of novel therapeutics.

## References

- Shui, W., et al. (2007). Hematopoietic progenitor kinase 1 negatively regulates T cell receptor signaling and T cell-mediated immune responses.
- Takeda, K., et al. (1996). Essential role of Stat6 in IL-4 signalling.

- Zhao, L., et al. (2011). Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis. *International Journal of Biological Sciences*. [Link]
- Wang, Y., et al. (2019). Activation of the IL-4/STAT6 Signaling Pathway Promotes Lung Cancer Progression by Increasing M2 Myeloid Cells. *Frontiers in Immunology*. [Link]
- Liou, J., et al. (2001). Involvement of hematopoietic progenitor kinase 1 in T cell receptor signaling. *Journal of Biological Chemistry*. [Link]
- FAK-Src Signaling Pathway: Tyrosine Kinases in Cell Migration & Cancer Progression. *Sino Biological*. [Link]
- Zhao, X., & Guan, J. L. (2011). Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis. *International journal of biological sciences*. [Link]
- Lasserre, R., et al. (2011). HPK1 tones down the T cell receptor. *The Journal of Cell Biology*. [Link]
- Takeda, K., et al. (1996). Essential role of Stat6 in IL-4 signalling. *Semantic Scholar*. [Link]
- Mitra, S. K., & Schlaepfer, D. D. (2008). Focal Adhesion Kinase: Targeting Adhesion Signaling Pathways for Therapeutic Intervention. *Clinical Cancer Research*. [Link]
- Schlaepfer, D. D., et al. (1999). Signaling through focal adhesion kinase. *Progress in biophysics and molecular biology*. [Link]
- Zielske, S. P., & Gerson, S. L. (2019). Analysis of IL-4/STAT6 Signaling in Macrophages. *Methods in Molecular Biology*. [Link]
- Andreotti, A. H., et al. (2010). T-Cell Signaling Regulated by the Tec Family Kinase, Itk. *Cold Spring Harbor perspectives in biology*. [Link]
- Wang, Y., et al. (2019). Activation of the IL-4/STAT6 Signaling Pathway Promotes Lung Cancer Progression by Increasing M2 Myeloid Cells. *Frontiers in Immunology*. [Link]
- Siliciano, J. D., et al. (1992). *itk*, a T-cell-specific tyrosine kinase gene inducible by interleukin 2.
- Hernandez-Hoyos, G., et al. (2018). The Kinase Activity of Hematopoietic Progenitor Kinase 1 Is Essential for the Regulation of T Cell Function. *Cell Reports*. [Link]
- Zhong, Y., et al. (2020). Targeting Interleukin-2-Inducible T-cell Kinase (ITK) in T-Cell Related Diseases. *Frontiers in Immunology*. [Link]
- Lee, J. S., et al. (2022). Pharmacologic inhibition of HPK1 kinase activity enhances immune cell activation and T cell mediated anti-tumor activity. *Cancer Research*. [Link]
- Nayar, R., et al. (2021). Interleukin-2-inducible T-cell kinase (Itk) signaling regulates potent noncanonical regulatory T cells.
- Zhang, H., et al. (2020). Covalent Labeling with Diethylpyrocarbonate for Studying Protein Higher-Order Structure by Mass Spectrometry. *Journal of visualized experiments : JoVE*. [Link]
- Obach, R. S. (2014). CYP Time-Dependent Inhibition (TDI) Using an IC50 Shift Assay with Stable Isotopic Labeled Substrate Probes to Facilitate Liquid Chromatography/Mass

## Spectrometry Analyses.

- Matesic, L., et al. (2009). Synthesis of pyrrolo[2,3-d]pyrimidine derivatives and their antiproliferative activity against melanoma cell line. European Journal of Medicinal Chemistry. [\[Link\]](#)
- Exploring Covalently Bonded Protein-Small Molecule Complexes with High-Resolution Mass Spectrometry. Emery Pharma. [\[Link\]](#)
- Advansta's Step-by-Step Guide to In-Cell Westerns. Advansta. [\[Link\]](#)
- Richardson, P. L., et al. (2024). A practical guide for the assay-dependent characterisation of irreversible inhibitors. RSC medicinal chemistry. [\[Link\]](#)
- Kuzmic, P. (2020). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. [\[Link\]](#)
- Buchwald–Hartwig amin
- Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form.
- Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery. Peak Proteins. [\[Link\]](#)
- Synthesis of Some 7H-pyrrolo[2,3-d]Pyrimidin-4-Amine Compounds Derived From Fluorobenzaldehyde Using Ultrasonic Waves.
- Kuzmic, P. (2020). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors.
- Kuzmic, P. (2020). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. Semantic Scholar. [\[Link\]](#)
- 5 Principles of Intact Mass Analysis. YouTube. [\[Link\]](#)
- A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. [\[Link\]](#)
- Tumkevicius, S. (2010). ChemInform Abstract: Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions.
- Chen, M., et al. (2022). In-Cell Western Protocol for Semi-High-Throughput Screening of Single Clones. STAR protocols. [\[Link\]](#)
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [\[Link\]](#)
- Reddy, T. R., et al. (2015). Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines. RSC Advances. [\[Link\]](#)
- Nagashima, S., et al. (2009). Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors. Bioorganic & Medicinal Chemistry. [\[Link\]](#)
- Liu, Z., et al. (2023). Design, synthesis and biological evaluation of a new class of 7H-pyrrolo[2,3-d]pyrimidine derivatives as Mps1 inhibitors for the treatment of breast cancer. European Journal of Medicinal Chemistry. [\[Link\]](#)

- Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation
- Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Rose-Hulman Institute of Technology. [\[Link\]](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. Analysis of IL-4/STAT6 Signaling in Macrophages - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 2. The Kinase Activity of Hematopoietic Progenitor Kinase 1 Is Essential for the Regulation of T Cell Function - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 3. biorxiv.org [[biorxiv.org](https://biorxiv.org)]
- 4. m.youtube.com [[m.youtube.com](https://m.youtube.com)]
- 5. Hematopoietic progenitor kinase 1 negatively regulates T cell receptor signaling and T cell-mediated immune responses - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 6. ijsred.com [[ijsred.com](https://ijsred.com)]
- 7. Essential role of Stat6 in IL-4 signalling | Semantic Scholar [[semanticscholar.org](https://semanticscholar.org)]
- 8. Buchwald–Hartwig amination - Wikipedia [[en.wikipedia.org](https://en.wikipedia.org)]
- 9. pdf.benchchem.com [[pdf.benchchem.com](https://pdf.benchchem.com)]
- 10. pubs.acs.org [[pubs.acs.org](https://pubs.acs.org)]
- 11. benchchem.com [[benchchem.com](https://benchchem.com)]
- 12. FAK-Src Signaling Pathway: Tyrosine Kinases in Cell Migration & Cancer Progression - Creative Biolabs [[creativebiolabs.net](https://creativebiolabs.net)]
- 13. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [[pmc.ncbi.nlm.nih.gov](https://pmc.ncbi.nlm.nih.gov)]
- 14. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [[pmc.ncbi.nlm.nih.gov](https://pmc.ncbi.nlm.nih.gov)]
- 15. researchgate.net [[researchgate.net](https://researchgate.net)]

- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. emerypharma.com [emerypharma.com]
- 18. Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery | Peak Proteins [peakproteins.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 21. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. aacrjournals.org [aacrjournals.org]
- 23. Signaling through focal adhesion kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. apexbt.com [apexbt.com]
- 25. T-Cell Signaling Regulated by the Tec Family Kinase, Itk - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Targeting Interleukin-2-Inducible T-cell Kinase (ITK) in T-Cell Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 27. rupress.org [rupress.org]
- 28. aacrjournals.org [aacrjournals.org]
- 29. Essential role of Stat6 in IL-4 signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Design, synthesis and biological evaluation of a new class of 7H-pyrrolo[2,3-d]pyrimidine derivatives as Mps1 inhibitors for the treatment of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Developing covalent irreversible inhibitors from 7H-pyrrolo[2,3-d]pyrimidine scaffold]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1442997#developing-covalent-irreversible-inhibitors-from-7h-pyrrolo-2-3-d-pyrimidine-scaffold>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)